2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is a complex organic compound characterized by its unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in peptide synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
It is known that similar compounds with a fluorenylmethyloxycarbonyl (fmoc) group are often used in peptide synthesis , suggesting that this compound may interact with amino acids or proteins.
Mode of Action
Compounds with the fmoc group are typically used as a protective group in peptide synthesis . The Fmoc group can be removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of fluorenylmethanol with phosgene to form fluorenylmethoxycarbonyl chloride. This intermediate is then reacted with the desired amino acid in the presence of a base to yield the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers that can handle multiple reactions simultaneously .
Chemical Reactions Analysis
Types of Reactions
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein interactions and functions.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- Fmoc-Asp (OAll)-OH
Uniqueness
2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid is unique due to its specific structure that includes an oxan-4-yl group, which provides distinct reactivity and stability compared to other Fmoc-protected amino acids .
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c25-21(26)13-23(9-11-28-12-10-23)15-24-22(27)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDGSAJWCMALQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138009-34-2 |
Source
|
Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.